molecular formula C12H19N3O3S2 B2888111 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2320221-28-9

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2888111
M. Wt: 317.42
InChI Key: VWLCDRWNPPRPIY-UHFFFAOYSA-N
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Description

The compound “N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” has a molecular formula of C16H23NO4S and a molecular weight of 325.421. It is a chemical compound that has been extensively studied for its therapeutic potential1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are often synthesized in a laboratory setting for research purposes2.



Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H23NO4S1. Unfortunately, I couldn’t find more detailed information about its structure.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, it’s worth noting that the reactions it undergoes would be determined by its chemical structure and the conditions under which it is stored and used3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular formula is C16H23NO4S1. Unfortunately, I couldn’t find more detailed information about its physical and chemical properties.


Scientific Research Applications

Reactive Alpha-oxoaldehyde Compounds in Biological Systems

Research on methylglyoxal (MG), a reactive alpha-oxoaldehyde, illustrates the biological significance of similar reactive compounds. MG modifies proteins to form advanced glycation end-products (AGEs), implicated in diabetes complications and neurodegenerative diseases. This context emphasizes the importance of understanding the biochemical behavior and potential therapeutic targeting of reactive compounds including those structurally related to the queried chemical (Nemet, Varga-Defterdarović, & Turk, 2006).

Synthesis and Applications of Thiadiazoles

Thiadiazoles are synthesized through various chemical reactions, such as the oxidative dimerization of thioamides, and are known for their broad applications, including their role as intermediates in the synthesis of pharmaceuticals (Takikawa, Shimada, Kazuto Sato, Shinichi Sato, & Takizawa, 1985). This highlights the relevance of synthetic strategies and the potential pharmaceutical applications of thiadiazole derivatives.

Medicinal Chemistry: Anticancer and Antimicrobial Agents

The thiadiazole scaffold is frequently utilized in medicinal chemistry for designing compounds with anticancer and antimicrobial activities. For instance, novel Schiff’s bases containing a thiadiazole scaffold demonstrated promising in vitro anticancer activity against several human cancer cell lines, underscoring the therapeutic potential of thiadiazole derivatives (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017). Additionally, derivatives incorporating the thiazole motif have been synthesized and evaluated as potent anticancer agents, indicating the significance of thiazole and thiadiazole moieties in drug discovery (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s important to handle all chemical compounds with appropriate safety measures45.


Future Directions

The compound has been extensively studied for its therapeutic potential1, indicating that it may have applications in the field of medicine or drug development. However, more research is needed to fully understand its properties and potential uses.


Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and analysis would be required.


properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S2/c1-9-10(20-15-14-9)11(17)13-8-12(18-5-4-16)2-6-19-7-3-12/h16H,2-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLCDRWNPPRPIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(CCSCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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